molecular formula C11H14ClN B1406003 N-[(4-chloro-2-methylphenyl)methyl]cyclopropanamine CAS No. 1542653-02-0

N-[(4-chloro-2-methylphenyl)methyl]cyclopropanamine

Cat. No. B1406003
M. Wt: 195.69 g/mol
InChI Key: KNNAHFGKXJGBOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[(4-chloro-2-methylphenyl)methyl]cyclopropanamine” is a chemical compound. However, there is limited information available about this specific compound1. It’s important to note that the compound’s properties and characteristics can be inferred from its structure and the functional groups it contains.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “N-[(4-chloro-2-methylphenyl)methyl]cyclopropanamine”. The synthesis of such compounds usually involves organic chemistry techniques and depends on the starting materials available1.



Molecular Structure Analysis

The molecular structure of a compound can be determined by its IUPAC name and InChI code. However, specific structural information for “N-[(4-chloro-2-methylphenyl)methyl]cyclopropanamine” is not readily available1.



Chemical Reactions Analysis

The chemical reactions involving “N-[(4-chloro-2-methylphenyl)methyl]cyclopropanamine” are not explicitly mentioned in the available resources1. The reactivity of this compound would depend on the functional groups present and the conditions under which the reactions are carried out.



Physical And Chemical Properties Analysis

The physical and chemical properties of “N-[(4-chloro-2-methylphenyl)methyl]cyclopropanamine” are not explicitly listed in the available resources1. These properties could include melting point, boiling point, solubility, and stability under various conditions.


Future Directions

The future directions for research on “N-[(4-chloro-2-methylphenyl)methyl]cyclopropanamine” are not specified in the available resources1. This could involve further studies on its synthesis, properties, potential applications, and safety profile.


Please note that this analysis is based on the limited information available and may not be comprehensive. For more detailed information, further research and experimental studies would be required.


properties

IUPAC Name

N-[(4-chloro-2-methylphenyl)methyl]cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN/c1-8-6-10(12)3-2-9(8)7-13-11-4-5-11/h2-3,6,11,13H,4-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNNAHFGKXJGBOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)CNC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-chloro-2-methylphenyl)methyl]cyclopropanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(4-chloro-2-methylphenyl)methyl]cyclopropanamine
Reactant of Route 2
Reactant of Route 2
N-[(4-chloro-2-methylphenyl)methyl]cyclopropanamine
Reactant of Route 3
Reactant of Route 3
N-[(4-chloro-2-methylphenyl)methyl]cyclopropanamine
Reactant of Route 4
Reactant of Route 4
N-[(4-chloro-2-methylphenyl)methyl]cyclopropanamine
Reactant of Route 5
Reactant of Route 5
N-[(4-chloro-2-methylphenyl)methyl]cyclopropanamine
Reactant of Route 6
Reactant of Route 6
N-[(4-chloro-2-methylphenyl)methyl]cyclopropanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.